Carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, ethyl ester
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Overview
Description
Carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, ethyl ester is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.297. It is known for its unique structure, which includes a pyrimidine ring fused with a phenyl group and an ethyl ester functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, ethyl ester typically involves the reaction of 1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinylamine with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, methyl ester
- Carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, propyl ester
Uniqueness
Compared to similar compounds, carbamic acid, (1,4,5,6-tetrahydro-5-phenyl-2-pyrimidinyl)-, ethyl ester is unique due to its specific ethyl ester functional group. This functional group can influence its reactivity, solubility, and biological activity, making it distinct from its methyl and propyl counterparts .
Properties
CAS No. |
78533-62-7 |
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Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl N-(5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C13H17N3O2/c1-2-18-13(17)16-12-14-8-11(9-15-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H2,14,15,16,17) |
InChI Key |
VGJBVNUSYWXMHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NCC(CN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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